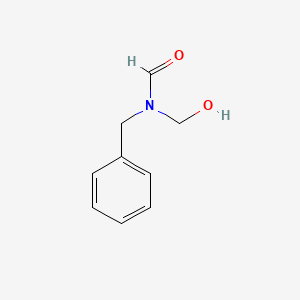
N-Benzyl-N-(hydroxymethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(hydroxymethyl)formamide: is an organic compound with the chemical formula C9H11NO2 It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a benzyl group and the hydrogen atom of the amide group is replaced by a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Formamide: One common method involves the reaction of formamide with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion.
Hydroxymethylation: The resulting N-benzylformamide can then be hydroxymethylated using formaldehyde in the presence of a catalyst like hydrochloric acid. This step introduces the hydroxymethyl group to the nitrogen atom.
Industrial Production Methods: Industrial production of N-Benzyl-N-(hydroxymethyl)formamide often follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-N-(hydroxymethyl)formamide can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl group, resulting in the formation of N-benzylformamide.
Reduction: The compound can be reduced to N-benzylmethylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reactions typically involve nucleophiles such as sodium azide or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: N-Benzylformamide
Reduction: N-Benzylmethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Benzyl-N-(hydroxymethyl)formamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: this compound is used in the production of specialty chemicals, including polymers and resins. It is also employed in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(hydroxymethyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites, preventing substrate access. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.
Comparison with Similar Compounds
N-Benzylformamide: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
N-Benzylmethylamine: A reduced form of N-Benzyl-N-(hydroxymethyl)formamide, used in different chemical reactions.
N-Benzyl-N-methylformamide: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. The hydroxymethyl group allows for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
90609-99-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-benzyl-N-(hydroxymethyl)formamide |
InChI |
InChI=1S/C9H11NO2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,7,12H,6,8H2 |
InChI Key |
ODJVCRCDDUXORU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


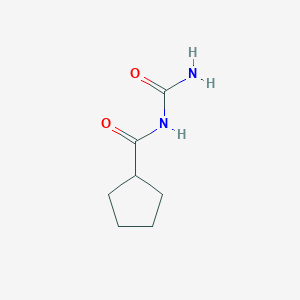
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)
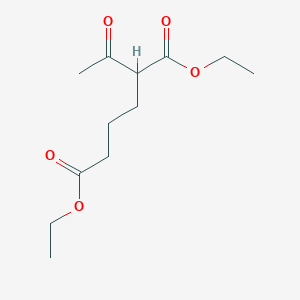
![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![5,5'-[Ethane-1,2-diylbis(oxymethylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B14375139.png)
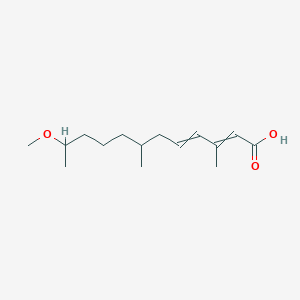
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14375156.png)
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
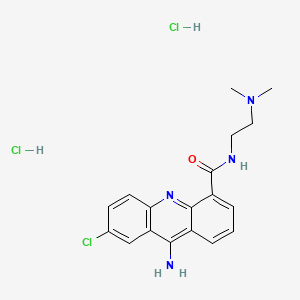


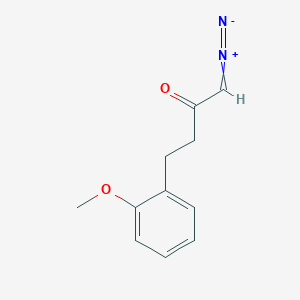
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
